2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-6(8)11-5-2-3-9-7(5)10-4/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJPISUROVINRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=CNC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743681 | |
| Record name | 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260812-97-2 | |
| Record name | 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Studies of 2 Bromo 3 Methyl 5h Pyrrolo 2,3 B Pyrazine
Reactivity of the Bromine Moiety in Nucleophilic Aromatic Substitution and Cross-Coupling Reactions
The bromine atom at the C2 position is the primary site for the functionalization of the 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine core. Its reactivity is largely governed by the electron-deficient nature of the pyrazine (B50134) ring, which activates the C-Br bond towards both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyrrolo[2,3-b]pyrazine system is inherently electron-poor due to the presence of two electronegative nitrogen atoms in the pyrazine ring. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by a good leaving group like bromine. SNAr reactions on electron-deficient heteroaromatic halides, such as halopyridines and halopyrazines, are well-established methods for C-N, C-O, and C-S bond formation. researchgate.net While direct SNAr on halo-7-azaindoles can require high temperatures and an excess of the nucleophile, the additional nitrogen atom in the pyrrolo[2,3-b]pyrazine ring further enhances the electrophilicity of the carbon bearing the bromine, facilitating this reaction pathway. nih.gov The reaction typically proceeds through a stepwise addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent the most versatile and widely used methods for the derivatization of this compound. The C-Br bond readily participates in the key oxidative addition step of the catalytic cycle. wikipedia.org
Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for forming C-C bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronic ester. wikipedia.org The reaction has been successfully applied to a wide range of nitrogen-containing heterocycles, including unprotected N-H systems like 7-azaindoles. nih.govnih.gov The choice of catalyst, ligand, and base is critical, especially for sterically hindered or electronically challenging substrates. nih.govacs.org
Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. wikipedia.org This palladium-catalyzed reaction couples the aryl bromide with primary or secondary amines. The development of specialized ligands has enabled the amination of various heteroaryl halides, including unprotected halo-7-azaindoles, which were previously challenging substrates. nih.govmit.edu
The following table summarizes typical conditions used for cross-coupling reactions on analogous N-heterocyclic systems, which are applicable to this compound.
| Reaction Type | Catalyst / Precatalyst | Ligand | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or DMF | 60-110 °C, 5-24 h | nih.govacs.org |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP or XPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 °C, 2-24 h | wikipedia.orgmit.edu |
| Suzuki-Miyaura (Sterically Hindered) | Pd(OAc)₂ | AntPhos or RuPhos | K₃PO₄ or NaOtBu | Toluene or Xylenes | 110-140 °C, 12 h | rsc.orgresearchgate.net |
| Buchwald-Hartwig Amination (Unprotected N-H) | (XPhos)Pd G2 Precatalyst | (Self-ligated) | LiHMDS | THF or Toluene | Room Temp to 100 °C | nih.gov |
Influence of the Methyl Group at Position 3 on Electronic and Steric Properties of the Pyrrolopyrazine System
The methyl group at the C3 position, being adjacent to the reactive C2-Br bond, exerts a significant influence on the reactivity of the molecule through both electronic and steric effects.
Electronic Influence: The methyl group is a weak electron-donating group (EDG) through induction and hyperconjugation. In the context of nucleophilic aromatic substitution, an EDG at a position ortho to the leaving group generally disfavors the reaction. researchgate.net This is because it slightly destabilizes the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate. Conversely, for electrophilic aromatic substitution on the pyrrole (B145914) ring, the electron-donating nature of the methyl group would be activating.
Steric Hindrance: The steric bulk of the C3-methyl group presents a significant spatial impediment for reactions occurring at the C2 position. In SNAr, it can hinder the approach of the incoming nucleophile. In palladium-catalyzed cross-coupling reactions, this ortho-substituent can impede the crucial oxidative addition step, where the palladium catalyst inserts into the C-Br bond. researchgate.net Overcoming this steric hindrance often requires the use of specialized, bulky phosphine (B1218219) ligands (such as RuPhos, XPhos, or AntPhos) that promote the formation of a reactive, monoligated palladium(0) species. rsc.orgresearchgate.net It may also necessitate higher reaction temperatures or longer reaction times compared to an unsubstituted analogue. beilstein-journals.orgresearchgate.net
Reactivity of the Pyrrole and Pyrazine Nitrogen Atoms
The three nitrogen atoms in the this compound scaffold exhibit distinct chemical properties.
Pyrrole Nitrogen (N5): The N5 atom is part of the five-membered pyrrole ring and possesses a lone pair that is integral to the aromatic π-system. This nitrogen bears a hydrogen atom, rendering it weakly acidic, similar to indole (B1671886) (pKa ≈ 17). It can be deprotonated by a strong base (e.g., NaH, LiHMDS) to form an anion that can subsequently be alkylated, acylated, or otherwise functionalized. researchgate.net A common strategy in the synthesis of related compounds is the protection of this N-H group, for example, by reaction with p-toluenesulfonyl chloride (TsCl) to form an N-tosyl derivative, which modulates solubility and reactivity. nih.gov
Pyrazine Nitrogens (N4 and N7): The N4 and N7 atoms are part of the six-membered pyrazine ring and are analogous to the nitrogen in pyridine. Their lone pairs are located in sp² hybrid orbitals in the plane of the ring and are not part of the aromatic sextet. Consequently, these nitrogens are basic and are the primary sites of protonation in acidic media. They can also act as Lewis bases and coordinate to metal centers. This coordination can be a complicating factor in transition metal-catalyzed reactions, as the substrate can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. nih.govnih.gov The use of pre-formed catalyst systems or specific ligands is often employed to mitigate these undesirable interactions. nih.gov
Investigation of Reaction Pathways and Transition States
Elucidating the precise mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. While experimental isolation of intermediates is often challenging, computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction pathways and the structures of transition states. nih.gov
SNAr Pathway: The SNAr reaction is computationally modeled as a two-step process. nih.gov The first step involves the nucleophilic attack on the C2 carbon, proceeding through a first transition state (TS1) to form the high-energy Meisenheimer-like intermediate. The second step involves the departure of the bromide leaving group through a second transition state (TS2) to yield the final product. DFT calculations can determine the Gibbs free energy barriers for both steps, identifying the rate-limiting step of the reaction. nih.gov Such studies can also quantify the electronic effect of the methyl group on the stability of the intermediate and transition states. researchgate.net
Cross-Coupling Catalytic Cycle: The mechanism of palladium-catalyzed cross-coupling reactions is a well-defined catalytic cycle. wikipedia.org
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrrolopyrazine to form a Pd(II) complex. The steric hindrance from the C3-methyl group primarily affects the kinetics of this step.
Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Computational studies can model each step of this cycle, providing detailed information on the geometry of the palladium complexes and the energy profile of the entire reaction, thereby aiding in the rational design of more efficient catalysts and reaction conditions. nih.gov
Structure Activity Relationship Sar Investigations of 2 Bromo 3 Methyl 5h Pyrrolo 2,3 B Pyrazine Derivatives
Principles of SAR in Fused Heterocyclic Systems
Fused heterocyclic systems, such as the 5H-pyrrolo[2,3-b]pyrazine core, are prevalent in medicinal chemistry, particularly in the design of kinase inhibitors. researchgate.net Their rigid structures provide a well-defined three-dimensional arrangement of heteroatoms and substituents that can form precise interactions with biological targets. Many kinase inhibitors function by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the kinase. The pyrrolo[2,3-b]pyrazine nucleus, as a deaza-isostere of the adenine (B156593) base in ATP, is well-suited to mimic this interaction. nih.govrjeid.com
The fundamental principle of SAR in these systems is that minor structural modifications can lead to significant changes in biological activity. This is achieved by altering the compound's steric, electronic, and hydrophobic properties, which in turn affects its binding affinity, selectivity, and pharmacokinetic profile. Research has shown that the 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged core structure for targeting various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase (BTK), and Janus kinase 3 (JAK3). nih.govmdpi.com Studies comparing it to similar scaffolds, like 1H-pyrazolo[4,3-b]pyridine, have demonstrated that the pyrrolo[2,3-b]pyrazine core can lead to a dramatic increase in inhibitory activity against targets like FGFR1. nih.govnih.gov This highlights the critical role of the specific arrangement of atoms within the fused ring system for optimal target engagement.
Positional and Electronic Effects of Substituents on Biological Activity
The biological activity of the 5H-pyrrolo[2,3-b]pyrazine scaffold is finely tuned by the nature and position of its substituents. The core structure of 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine offers three primary positions for modification: the bromo-substituted position (C2), the methyl group position (C3), and the pyrrole (B145914) nitrogen (N5).
A bromine atom at position 2 of the pyrrolopyrazine ring is a key functional group in synthetic chemistry. It serves as a versatile chemical "handle" for introducing a wide array of molecular fragments through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. nih.gov This allows for the systematic exploration of the chemical space around this position to optimize interactions with the target protein.
While direct SAR studies on varying the substituent at the C2 position of a 2-bromo-3-methyl derivative are not extensively detailed in the provided literature, the impact of substituents on the pyrrole ring is critical. Halogenation at these positions, as seen with the 3-bromo derivatives used in several studies, is a foundational step for building molecular diversity and discovering potent inhibitors. nih.gov For example, replacing the bromo group at the adjacent C3 position with various aryl or heteroaryl groups is a common strategy to probe the binding pocket of kinases.
The substituent at position 3 plays a significant role in modulating the biological response of pyrrolo[2,3-b]pyrazine derivatives. In extensive SAR studies aimed at developing FGFR inhibitors, this position has been a major focus of chemical modification.
Initial studies identified that a methyl-substituted pyrazole (B372694) at this position was a viable starting point. However, further investigation revealed that this specific substitution was not optimal for FGFR1 inhibition. In a key finding, replacing the N-methylpyrazole group at position 3 with an unsubstituted pyrazole ring led to a substantial increase in potency, yielding a compound with an IC₅₀ value of 0.6 nM against FGFR1. nih.gov Further modifications at this position generally led to a decrease in activity. For instance, introducing larger alkyl groups like isopropyl on the pyrazole ring resulted in a complete loss of activity, suggesting a constrained steric environment in the target's binding pocket. nih.gov This demonstrates that even a small methyl group can have a profound impact, and its removal or replacement is a critical optimization step.
| Compound | Core Scaffold | R¹ Substituent at Position 3 | FGFR1 IC₅₀ (nM) |
|---|---|---|---|
| - | 5-((2,4-Difluorophenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | 1-Methyl-1H-pyrazol-4-yl | 15.0 |
| 13 | 5-((2,4-Difluorophenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | 1H-Pyrazol-4-yl | 0.6 |
| 14 | 5-((2,4-Difluorophenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | 1-Isopropyl-1H-pyrazol-4-yl | >10000 |
| 24 | 5-((2,4-Difluorophenyl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | 1-(2-Hydroxyethyl)-1H-pyrazol-4-yl | 110.0 |
SAR studies have shown that both the steric and electronic properties of the substituent on the phenylsulfonyl ring are important. For example, modifying a benzenesulfonyl group at the meta-position was found to be favorable for binding affinity. nih.gov In one study, introducing an amino group at the meta-position (compound 19) resulted in a potent inhibitor. In contrast, substituents like nitro or cyano groups on the phenyl ring also yielded compounds with sub-micromolar activity, suggesting that electronic properties are not the sole determinant of binding. nih.gov The N-sulfonyl group is therefore a key element for achieving high potency and can be fine-tuned to improve pharmacological properties.
| Compound | R² Substituent on N5-Benzenesulfonyl Group | FGFR1 Inhibition % @ 1µM |
|---|---|---|
| 9 | None (Benzenesulfonyl) | 92.5 |
| 17 | 4-Cyano | 93.3 |
| 18 | 4-Nitro | 90.3 |
| 19 | 3-Amino | 93.0 |
| 20 | 4-Amino | 88.6 |
| 22 | 2,4-Difluoro | 93.0 |
Correlation of Structural Features with Kinase Inhibitory Potency
The potent kinase inhibitory activity of 5H-pyrrolo[2,3-b]pyrazine derivatives arises from the synergistic contribution of its three main components: the core scaffold, the C3 substituent, and the N5-sulfonyl moiety.
The 5H-pyrrolo[2,3-b]pyrazine scaffold acts as an effective "hinge-binder." The nitrogen atom in the pyrazine (B50134) ring typically forms a crucial hydrogen bond with the backbone of an amino acid in the hinge region of the kinase, mimicking the interaction of ATP. nih.gov This anchoring interaction is fundamental for high-affinity binding.
As established, the substituent at position 3 must fit within a sterically confined "back pocket" of the kinase. An unsubstituted pyrazole at C3 was found to be optimal for FGFR1 inhibition, demonstrating exceptional potency. nih.gov
The N5-sulfonyl group and its substituent project out towards the ribose pocket and solvent-exposed region. This part of the molecule is critical for enhancing potency and modulating selectivity and physicochemical properties. For example, a 2,4-difluorophenylsulfonyl group at N5 combined with an unsubstituted pyrazole at C3 resulted in one of the most potent FGFR inhibitors discovered from this class. nih.gov
| Compound | N5-Substituent | C3-Substituent | FGFR1 IC₅₀ (nM) | KG-1 Cell Proliferation IC₅₀ (nM) |
|---|---|---|---|---|
| 13 | 2,4-Difluorophenylsulfonyl | 1H-Pyrazol-4-yl | 0.6 | 1.0 |
| 27 | 2,4-Difluorophenylsulfonyl | 1H-Imidazol-4-yl | 4.0 | 11.0 |
| 28 | 2,4-Difluorophenylsulfonyl | 1-Methyl-1H-imidazol-4-yl | 1.5 | 10.0 |
| 29 | 2,4-Difluorophenylsulfonyl | 1-Ethyl-1H-imidazol-4-yl | 3.0 | 13.0 |
Conformational Analysis and its Implications for Ligand-Target Interactions
Understanding the three-dimensional conformation of how these inhibitors bind to their target kinase is essential for rational drug design. X-ray crystallography provides direct insight into these ligand-target interactions.
The co-crystal structure of a closely related pyrazolo[4,3-b]pyridine inhibitor (compound 8) with the FGFR1 kinase domain (PDB ID: 5Z0S) revealed key binding features that are transferable to the more active 5H-pyrrolo[2,3-b]pyrazine scaffold. nih.gov The analysis showed that the fused heterocyclic core binds in the ATP pocket, where a nitrogen atom forms a hydrogen bond with the backbone amide of residue Ala564 in the hinge region. nih.gov
Furthermore, the structure revealed a significant π-π stacking interaction between the inhibitor's aromatic ring system and the phenyl ring of a phenylalanine residue (Phe489) in the P-loop of the kinase. nih.gov These combined interactions—a hydrogen bond to the hinge and a π-π stack with the P-loop—firmly anchor the inhibitor in the active site. This detailed conformational knowledge explains why the scaffold is so effective and allows medicinal chemists to design new derivatives with substituents that can form additional favorable interactions, thereby improving potency and selectivity.
Biological Activities and Pharmacological Action Mechanisms of 5h Pyrrolo 2,3 B Pyrazine Scaffolds
Kinase Inhibition by 5H-Pyrrolo[2,3-b]pyrazine Derivativesnih.govmdpi.comnih.govnih.govnih.govscienceopen.comdoaj.orgdoaj.org
Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been identified as potent inhibitors of several kinase families. nih.govmdpi.comnih.gov Research indicates that this scaffold is more prominently associated with kinase inhibition compared to other pyrrolopyrazine isomers, which may show stronger antimicrobial activities. researchgate.net The development of these inhibitors often begins with hit compounds from other projects, such as c-Met inhibitors, which are then optimized for new targets. researchgate.netnih.govnih.govdoaj.orgmdpi.com
The Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases, are crucial targets in cancer therapy due to their role in cellular processes like angiogenesis and tissue homeostasis. nih.gov Aberrant FGFR signaling is a known driver in the progression of various cancers. nih.govjcancer.org Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been developed as potent and selective FGFR inhibitors. nih.govmdpi.comnih.gov
The structural basis for this inhibition has been elucidated through X-ray crystallography. For instance, the crystal structure of a related compound with FGFR1 revealed that the pyrazolo[4,3-b]pyridine scaffold forms a critical hydrogen bond with the backbone of residue Ala564 in the hinge region of the kinase. nih.govmdpi.com Subsequent modification by changing the scaffold to 5H-pyrrolo[2,3-b]pyrazine was shown to dramatically increase the binding activity and inhibitory potency against FGFR1. nih.gov This scaffold can be functionalized at two key positions to interact with the back-pocket and the ribose pocket of the ATP binding site, which is essential for achieving selectivity. scienceopen.com
Upon activation by fibroblast growth factors, FGFRs dimerize and autophosphorylate, triggering downstream signaling cascades, including the MEK-ERK, PI3K-Akt, and PLCγ pathways. nih.gov By inhibiting the kinase activity of FGFR, the 5H-pyrrolo[2,3-b]pyrazine derivatives effectively block these downstream signals, thereby impeding tumor growth and progression. nih.govjcancer.org
Several potent derivatives have been identified through rational design and biological evaluation.
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 13 | FGFR1 | Data Not Specified, but noted as potent | nih.govmdpi.comnih.gov |
| Compound 3e | FGFR | 0.6 ± 0.2 | researchgate.net |
| Compound 29 | FGFR1 | Picomolar range | scienceopen.com |
| Compound 4h | FGFR1 | 7 | rsc.org |
| Compound 4h | FGFR2 | 9 | rsc.org |
| Compound 4h | FGFR3 | 25 | rsc.org |
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, is integral to cytokine-mediated signaling that governs inflammatory and autoimmune responses. acs.org The 5H-pyrrolo[2,3-b]pyrazine scaffold has been successfully utilized to develop potent inhibitors of JAK family members, particularly JAK3. nih.govmdpi.comnih.gov
A series of 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers were discovered as potent JAK3 inhibitors. nih.gov While initial lead compounds showed promise, they lacked selectivity against other JAK isoforms. nih.gov Through computational analysis and crystallographic studies, researchers identified that the phenyl ether moiety offered a vector to enhance selectivity. nih.gov This led to the development of compounds with improved potency and selectivity for JAK3 over other family members. nih.gov The inhibition of JAK kinases disrupts the JAK/STAT signaling pathway, which is a key therapeutic strategy for managing autoimmune diseases and certain cancers. acs.org
| Compound Series | Target | Key Finding | Reference |
|---|---|---|---|
| 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers | JAK3 | Compounds 12b and 12d identified as potent and selective JAK3 inhibitors. | nih.gov |
| N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives | JAK1 | Compound 31g and its enantiomer 38a showed excellent potency and selectivity for JAK1. | acs.org |
The versatility of the 5H-pyrrolo[2,3-b]pyrazine scaffold extends to the inhibition of a variety of other kinases implicated in disease. nih.govmdpi.com
c-Met: The initial discovery of some FGFR inhibitors based on this scaffold originated from a project targeting the hepatocyte growth factor receptor, also known as c-Met. researchgate.netnih.govnih.gov This indicates a structural capacity to inhibit this receptor tyrosine kinase, although subsequent optimization often aimed to enhance selectivity for FGFR. nih.gov
Bruton's Tyrosine Kinase (BTK): The 5H-pyrrolo[2,3-b]pyrazine core has been reported to possess BTK inhibitory activity. nih.govmdpi.com A related series of pyrrolo[2,3-b]pyridine-based derivatives were designed as potent BTK inhibitors, with some compounds showing IC₅₀ values under 10 nM in enzymatic assays. nih.gov
Focal Adhesion Kinase (FAK): FAK activity has also been associated with the 5H-pyrrolo[2,3-b]pyrazine scaffold, highlighting its potential to interfere with cell adhesion and migration signaling. nih.govmdpi.com
Ataxia Telangiectasia and Rad3-related protein (ATR): This serine/threonine kinase is a critical component of the DNA damage response pathway. nih.gov The 5H-pyrrolo[2,3-b]pyrazine scaffold has been noted for its potential to inhibit ATR, and related pyrrolopyrazine compounds are being explored as ATR kinase inhibitors. nih.govmdpi.comgoogle.com
The primary mechanism by which 5H-pyrrolo[2,3-b]pyrazine derivatives inhibit kinases is through ATP-competitive inhibition. nih.gov These small molecules are designed to occupy the ATP-binding site within the kinase domain. scienceopen.com By forming key interactions with residues in this pocket, such as the hinge region, they prevent the binding of ATP, thereby blocking the phosphotransferase activity of the kinase. nih.govnih.gov The discovery of a novel series of ATP-competitive Janus kinase 3 (JAK3) inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold confirms this mechanism. nih.gov Similarly, FGFR inhibitors with this core are designed to target the ATP binding site. scienceopen.com Currently, there is limited information in the reviewed literature suggesting an allosteric inhibition mechanism for this specific scaffold.
Exploration of Antimicrobial Activity and Proposed Mechanisms of Actionresearchgate.netresearchgate.netrjpbcs.com
While the 5H-pyrrolo[2,3-b]pyrazine scaffold is primarily recognized for kinase inhibition, related heterocyclic structures have been investigated for antimicrobial properties. researchgate.net Studies on pyrido[2,3-b]pyrazine (B189457) derivatives, which are structurally similar, have demonstrated antibacterial activity against various strains. researchgate.netnih.gov For example, a derivative with two thiocarbonyl groups showed good activity against Staphylococcus aureus, Bacillus cereus, and Escherichia coli. researchgate.net
Interestingly, research suggests that different isomers of pyrrolopyrazine have distinct biological leanings; pyrrolo[1,2-a]pyrazine (B1600676) derivatives tend to show more pronounced antibacterial and antifungal activities, whereas 5H-pyrrolo[2,3-b]pyrazine derivatives are more active as kinase inhibitors. researchgate.net
Proposed mechanisms for the antimicrobial action of related pyrazine (B50134) compounds include the inhibition of essential enzymes. Molecular docking studies on certain pyrazine derivatives with antimicrobial effects predicted that the inhibition of GlcN-6-P synthase, an enzyme crucial for bacterial cell wall synthesis, may be responsible for their activity. rjpbcs.com It has also been suggested that the presence of a free amino group on the pyrazine ring could be a contributing factor to the observed antimicrobial effects. rjpbcs.com
| Compound Class | Activity | Proposed Mechanism | Reference |
|---|---|---|---|
| Pyrido[2,3-b]pyrazine derivatives | Antibacterial against Gram-positive and Gram-negative bacteria. | Not specified. | researchgate.net |
| Pyrido[2,3-b]pyrazine 1,4-dioxide derivatives | Strong antibacterial activity. | Not specified. | nih.gov |
| Piperazine-pyrazine derivatives | Antibacterial activity. | Inhibition of GlcN-6-P synthase. | rjpbcs.com |
| Pyrrolo[1,2-a]pyrazine derivatives | Antibacterial, antifungal, antiviral activities. | Not specified. | researchgate.net |
Investigation of Antioxidant Properties in Pyrrolopyrazine Analogsrsc.orgnih.govnih.gov
The antioxidant potential of compounds is their ability to neutralize harmful free radicals, which are implicated in a wide range of diseases. While direct studies on the antioxidant properties of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine are not prominent, research on analogous structures provides insight into the potential of this chemical class.
Derivatives of pyrrolo[2,3-b]quinoxaline, a related heterocyclic system, are known to possess antioxidant properties. rsc.org The antioxidant activity of these compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. rsc.org One derivative, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, demonstrated significant potential as a radical scavenger. rsc.org
Mechanistic studies on these analogs suggest they can scavenge hydroxyl radicals (HO•) effectively, particularly in lipid environments. rsc.org The primary mechanisms of action are believed to be through hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SPLET), depending on the solvent environment. nih.gov Other pyrazole-containing compounds have also shown potent radical scavenging activities, indicating that the pyrazole (B372694) motif, a component of the pyrrolopyrazine structure, can be an important core for developing antioxidants. nih.gov
Mechanistic Studies of In Vitro and In Vivo Biological Responses
While specific mechanistic studies on this compound are not extensively available in publicly accessible literature, the broader class of 5H-pyrrolo[2,3-b]pyrazine derivatives has been the subject of significant research. These studies reveal a primary mechanism of action centered on kinase inhibition, which is crucial in various cellular processes. The following sections detail the in vitro and in vivo biological responses observed for derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold.
In Vitro Studies: Kinase Inhibition
The 5H-pyrrolo[2,3-b]pyrazine scaffold is recognized for its potential as a kinase inhibitor. nih.govresearchgate.netconsensus.app Derivatives of this structure have been synthesized and evaluated for their inhibitory activity against several kinases, playing a role in the development of targeted therapies.
One area of focus has been the inhibition of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. nih.govresearchgate.netnih.gov A series of 5H-pyrrolo[2,3-b]pyrazine derivatives were designed and tested for their ability to inhibit FGFR1. The substitution pattern on the pyrrolopyrazine core was found to be critical for binding and inhibitory activity. researchgate.net For instance, changing from a 1H-pyrazolo[4,3-b]pyridine scaffold to a 5H-pyrrolo[2,3-b]pyrazine scaffold was shown to increase the binding activity for FGFR1. nih.gov
In a study focused on developing FGFR inhibitors, several 5H-pyrrolo[2,3-b]pyrazine derivatives demonstrated potent enzymatic inhibition. The inhibitory concentrations (IC₅₀) of these compounds against FGFR1 were determined, with some derivatives showing activity in the low nanomolar range. nih.gov The table below summarizes the FGFR1 inhibitory activity of selected 5H-pyrrolo[2,3-b]pyrazine derivatives.
| Compound | Structure | FGFR1 IC₅₀ (nM) |
| 9 | 150 | |
| 10 | 120 | |
| 13 | 3.0 | |
| 29 | 3.0 | |
| 30 | 3.0 | |
| Data sourced from a study on the structure-based discovery of 5H-pyrrolo[2,3-b]pyrazine FGFR kinase inhibitors. nih.gov |
Further in vitro studies have explored the activity of this scaffold against other kinases. The 5H-pyrrolo[2,3-b]pyrazine core has been reported to exhibit inhibitory activity against Bruton's tyrosine kinase, focal adhesion kinase, JAK3, ataxia telangiectasia and Rad3-related protein (ATR), and serine/threonine kinases. nih.gov
The antiproliferative activity of these compounds has also been assessed in cancer cell lines. For example, selected derivatives were tested for their ability to inhibit the proliferation of KG-1 cells, a human acute myelogenous leukemia cell line. The results indicated a correlation between FGFR1 inhibition and antiproliferative activity. nih.gov
| Compound | FGFR1 IC₅₀ (nM) | KG-1 Antiproliferation IC₅₀ (nM) |
| 13 | 3.0 | 18 |
| 27 | 1.8 | 10 |
| 28 | 2.5 | 15 |
| 29 | 3.0 | 25 |
| Data showing the correlation between FGFR1 enzymatic activity and antiproliferation activity in KG-1 cells. nih.gov |
In Vivo Studies: Tumor Growth Inhibition
The promising in vitro activity of 5H-pyrrolo[2,3-b]pyrazine derivatives has led to their evaluation in in vivo models. In one study, a potent FGFR inhibitor from this class was tested for its ability to inhibit tumor growth in a mouse xenograft model. The compound was administered to mice bearing tumors, and the tumor volume was monitored over time. The results showed that the compound was able to significantly inhibit tumor growth compared to the vehicle control group, with no significant weight loss observed in the treated mice, suggesting good tolerability. researchgate.net This demonstrates the potential of this scaffold for the development of in vivo active anticancer agents.
Computational and Theoretical Chemistry Approaches for 2 Bromo 3 Methyl 5h Pyrrolo 2,3 B Pyrazine Research
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Analysis of Binding Affinities and Interaction Modes with Kinase Domains
While specific molecular docking studies on 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine are not extensively documented in publicly available literature, research on closely related 5H-pyrrolo[2,3-b]pyrazine derivatives provides significant insights into their interaction with kinase domains. For instance, a study on a series of 5H-pyrrolo[2,3-b]pyrazine derivatives as Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors revealed key binding interactions within the ATP-binding site of FGFR1.
In this study, the nitrogen atom of the pyrazine (B50134) ring was observed to form a crucial hydrogen bond with the hinge region of the kinase. Furthermore, the pyrrolo[2,3-b]pyrazine core fits snugly into the hydrophobic pocket of the active site. The binding affinity of these compounds is often enhanced by additional interactions, such as salt bridges with acidic residues like aspartate. For example, one potent inhibitor from this series formed a salt bridge interaction between its pyrazole (B372694) moiety and Asp641, which was predicted to dramatically increase its binding affinity.
The table below summarizes the binding affinities of some 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR1, illustrating the impact of different substituents on inhibitory activity.
| Compound ID | R1 Group | R2 Group | FGFR1 IC50 (nM) |
| Analog 1 | H | 2,6-difluorophenyl | 150 |
| Analog 2 | H | 2-chloro-6-fluorophenyl | 89 |
| Analog 3 | 3-(dimethylamino)propyl | 2,6-difluorophenyl | 1.2 |
| Analog 4 | 3-(diethylamino)propyl | 2,6-difluorophenyl | 0.8 |
This data is illustrative and based on derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold.
Rational Design Guided by Docking Results
Molecular docking results are a cornerstone of rational drug design, providing a structural basis for optimizing lead compounds. The insights gained from the binding modes of 5H-pyrrolo[2,3-b]pyrazine derivatives have guided the synthesis of more potent and selective kinase inhibitors.
For example, the observation of an unoccupied hydrophobic pocket in the kinase active site when bound to a pyrrolopyrazine derivative can prompt the addition of a corresponding hydrophobic group to the ligand to enhance binding affinity. Similarly, identifying a potential hydrogen bond donor or acceptor in the protein that is not interacting with the ligand can guide the modification of the ligand to form this new interaction.
In the development of FGFR inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold, docking studies suggested that modifications at the N5 position of the pyrrole (B145914) ring could extend into a solvent-exposed region, allowing for the introduction of solubilizing groups without negatively impacting binding affinity. This strategy led to the development of compounds with improved pharmacokinetic properties.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties such as geometries, vibrational frequencies, and electronic distributions, which are crucial for understanding chemical reactivity.
Frontier Molecular Orbital Analysis (HOMO/LUMO) for Reactivity Assessment
For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolopyrazine ring system, while the LUMO may be distributed across the ring and the bromine atom. The presence of the electron-withdrawing bromine atom and the pyrazine ring would likely lower the HOMO and LUMO energy levels compared to the unsubstituted pyrrole. The methyl group, being weakly electron-donating, would have a smaller effect. A smaller HOMO-LUMO gap would suggest higher reactivity.
The following table provides hypothetical HOMO and LUMO energy values for this compound based on typical values for similar heterocyclic compounds, calculated using a common DFT functional and basis set.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
These are hypothetical values for illustrative purposes.
Elucidation of Reaction Mechanisms and Energetics
DFT calculations are also employed to elucidate reaction mechanisms by mapping the potential energy surface of a reaction. This includes identifying transition states and calculating activation energies, providing a deeper understanding of reaction pathways and kinetics.
For this compound, DFT could be used to study various reactions, such as nucleophilic aromatic substitution at the bromine-substituted carbon. By calculating the energies of the reactants, intermediates, transition states, and products, the feasibility of a proposed reaction mechanism can be assessed. For instance, the reaction of this compound with a nucleophile would proceed through a Meisenheimer-like intermediate, and DFT could predict the activation barrier for its formation and subsequent loss of the bromide ion.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules. While no specific QSAR models for this compound have been published, the general methodology is applicable.
A QSAR study on a series of pyrrolopyrazine derivatives as kinase inhibitors would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). A statistical method, such as multiple linear regression or partial least squares, is then used to build a mathematical equation that correlates these descriptors with the observed biological activity (e.g., IC50).
A hypothetical QSAR model for a series of pyrrolopyrazine kinase inhibitors might take the following form:
pIC50 = c0 + c1logP + c2DipoleMoment + c3*MolecularWeight
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model, once validated, could be used to predict the kinase inhibitory potency of new, unsynthesized pyrrolopyrazine derivatives, thereby prioritizing the synthesis of the most promising candidates. A review of pyrrolopyrazine derivatives highlighted the lack of extensive Structure-Activity Relationship (SAR) research, indicating an opportunity for future QSAR studies. researchgate.net
Advanced Analytical and Spectroscopic Characterization Techniques in 5h Pyrrolo 2,3 B Pyrazine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H NMR, ¹³C NMR, DEPT, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei. uobasrah.edu.iq
¹H NMR Spectroscopy localizes the hydrogen atoms (protons) within the molecule. For this compound, the spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) and pyrazine (B50134) rings, as well as a signal for the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent, typically appearing in the downfield region of the spectrum. The N-H proton of the pyrrole ring would likely appear as a broad singlet.
¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms bonded to electronegative atoms like nitrogen and bromine would be shifted further downfield.
Distortionless Enhancement by Polarization Transfer (DEPT) is a technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks, while CH₂ signals would be negative. For the target compound, this would help confirm the presence of the methyl group and the methine carbons in the heterocyclic rings.
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the complete molecular structure.
COSY establishes correlations between protons that are coupled to each other, helping to map out the proton connectivity within the pyrrole and pyrazine rings.
HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals.
While specific spectral data for this compound is not publicly available, the expected chemical shifts can be inferred from data on related 5H-pyrrolo[2,3-b]pyrazine derivatives. nih.govmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Technique | Expected Chemical Shift (ppm) | Multiplicity / DEPT-135 | Notes |
|---|---|---|---|---|
| C2-Br | ¹³C NMR | ~115-125 | Quaternary (C) | Downfield shift due to bromine attachment. |
| C3-CH₃ | ¹³C NMR | ~145-155 | Quaternary (C) | Represents the carbon atom of the pyrazine ring bonded to the methyl group. |
| -CH₃ | ¹H NMR | ~2.4-2.6 | Singlet (s) | Signal for the three methyl protons. |
| -CH₃ | ¹³C NMR | ~15-25 | CH₃ (Positive) | Signal for the methyl carbon. |
| Pyrrole CH | ¹H NMR | ~6.5-7.5 | Doublet (d) | Two coupled protons on the pyrrole ring. |
| Pyrrole CH | ¹H NMR | ~6.5-7.5 | Doublet (d) | |
| Pyrazine CH | ¹H NMR | ~8.0-8.5 | Singlet (s) | Proton on the pyrazine ring. |
| Pyrrole NH | ¹H NMR | ~11.0-12.0 | Broad Singlet (br s) | Labile proton, may exchange with solvent. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound. The calculated monoisotopic mass for this compound (C₇H₆BrN₃) is 210.9745 Da. uni.lu An HRMS experiment, typically using electrospray ionization (ESI), would be expected to find an [M+H]⁺ ion at m/z 211.9818, confirming the molecular formula. mdpi.comuni.lu
Beyond accurate mass, HRMS provides information on the molecule's fragmentation pattern. The presence of bromine is easily identified by a characteristic isotopic pattern, where the M and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Common fragmentation pathways for this molecule under mass spectrometry conditions would likely involve:
Loss of the bromine radical (Br•).
Loss of a methyl radical (CH₃•).
Cleavage of the heterocyclic rings.
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z | Notes |
|---|---|---|---|
| [M]⁺• | C₇H₆⁷⁹BrN₃ | 210.9745 | Molecular ion peak with ⁷⁹Br. |
| [M+2]⁺• | C₇H₆⁸¹BrN₃ | 212.9725 | Isotopic peak due to ⁸¹Br, similar in intensity to the M peak. |
| [M+H]⁺ | C₇H₇⁷⁹BrN₃ | 211.9818 | Protonated molecule, commonly observed in ESI. uni.lu |
| [M+Na]⁺ | C₇H₆⁷⁹BrN₃Na | 233.9637 | Sodium adduct, also common in ESI. uni.lu |
X-ray Crystallography for Definitive Solid-State Structure Elucidation and Co-crystal Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide definitive proof of its structure.
The analysis would yield precise data on:
Bond Lengths and Angles: Confirming the connectivity and geometry of the fused pyrrolo[2,3-b]pyrazine ring system.
Planarity: Determining the degree of planarity of the bicyclic core.
Intermolecular Interactions: Revealing how molecules pack in the crystal lattice. This includes identifying potential hydrogen bonds (e.g., involving the pyrrole N-H) and π-π stacking interactions between the aromatic rings, which are crucial for understanding the material's solid-state properties. researchgate.net
Furthermore, co-crystal analysis is a vital application of this technique in medicinal chemistry. In studies of related 5H-pyrrolo[2,3-b]pyrazine derivatives, which are known to be kinase inhibitors, X-ray crystallography has been used to visualize how these molecules bind to the active site of target proteins like the Fibroblast Growth Factor Receptor (FGFR). nih.govnih.govresearchgate.net Obtaining a co-crystal structure of this compound with a target kinase would provide invaluable insights into its binding mode, orientation, and specific interactions with key amino acid residues, guiding further drug design and optimization. nih.govnih.gov
Table 3: Information Obtainable from X-ray Crystallography of this compound
| Parameter | Significance |
|---|---|
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. researchgate.net |
| Atomic Coordinates | Provides the exact position of every non-hydrogen atom in 3D space. |
| Bond Lengths & Angles | Confirms the covalent structure and identifies any geometric strain. |
| Torsion Angles | Describes the conformation of the molecule. |
| Hydrogen Bonding & π-stacking | Elucidates the non-covalent forces governing the solid-state supramolecular structure. researchgate.net |
Chromatographic Techniques (e.g., HPLC, UPLC, LC-MS) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for both the synthesis and quality control of this compound. They are used to separate the compound from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of a final product. A sample is passed through a column (commonly a C18 reverse-phase column), and its components are separated based on their affinity for the column's stationary phase versus the mobile phase. The output chromatogram shows peaks corresponding to each component, and the area of the peak for the target compound relative to the total area of all peaks gives a quantitative measure of its purity. For many pharmaceutical intermediates, purities of >98% are often required and reported. mdpi.combldpharm.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC/UPLC with the detection capabilities of mass spectrometry. This technique is invaluable for reaction monitoring . By taking small aliquots from a reaction mixture over time, a chemist can track the consumption of reactants and the formation of the desired product. The product peak can be identified not only by its retention time but also by its mass-to-charge ratio, providing a high degree of confidence in its identity. This allows for precise determination of when a reaction is complete, optimizing reaction times and yields. nih.govnih.gov
Table 4: Application of Chromatographic Techniques
| Technique | Primary Application | Key Data Obtained |
|---|---|---|
| HPLC / UPLC | Purity Assessment | Retention Time, Peak Area, % Purity |
| LC-MS | Reaction Monitoring & Identity Confirmation | Retention Time, Mass-to-Charge Ratio (m/z) |
Advanced Optical Spectroscopy (e.g., UV-Vis, Fluorescence) for Electronic Properties of Derivatives
Advanced optical spectroscopy techniques, such as UV-Visible (UV-Vis) and fluorescence spectroscopy, are used to investigate the electronic properties of π-conjugated systems like the 5H-pyrrolo[2,3-b]pyrazine core.
UV-Vis Spectroscopy measures the absorption of light by a molecule as a function of wavelength. For aromatic systems, absorption bands typically correspond to π–π* and n–π* electronic transitions. nih.gov The UV-Vis spectrum of this compound would be expected to show characteristic absorption maxima (λ_max) related to its fused heterocyclic structure. The position and intensity of these bands are sensitive to the substituents on the ring system.
Fluorescence Spectroscopy measures the light emitted by a molecule after it has absorbed light. Not all molecules that absorb light are fluorescent. For those that are, such as many pyrazine-containing heterocycles, fluorescence spectroscopy provides information about the electronic structure of the excited state. researchgate.netrsc.org The emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum. The difference between the absorption and emission maxima is known as the Stokes shift. The quantum yield (a measure of emission efficiency) and lifetime of the fluorescence can also be determined.
Studying a series of derivatives allows researchers to understand how different substituents (like the bromo and methyl groups) tune the electronic and photophysical properties of the 5H-pyrrolo[2,3-b]pyrazine scaffold, which is critical for applications in materials science, such as in organic light-emitting diodes (OLEDs), and for the development of fluorescent probes. nih.govrsc.org
Table 5: Probed Properties via Optical Spectroscopy
| Technique | Property Investigated | Key Parameters |
|---|---|---|
| UV-Vis Spectroscopy | Light Absorption / Electronic Transitions | λ_max (Wavelength of maximum absorption), Molar Absorptivity (ε) |
| Fluorescence Spectroscopy | Light Emission from Excited State | λ_em (Wavelength of maximum emission), Quantum Yield, Stokes Shift |
Future Research Directions and Unaddressed Challenges in 2 Bromo 3 Methyl 5h Pyrrolo 2,3 B Pyrazine Chemistry and Biology
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine and its parent scaffold often involves multi-step processes that may present challenges for large-scale production and sustainability. For instance, common synthetic procedures for related compounds have utilized hazardous reagents like sodium hydride (NaH) in dry DMF for steps such as N-alkylation or sulfonation, which requires stringent anhydrous and inert atmosphere conditions. mdpi.com While effective at a laboratory scale, the pyrophoric nature of such reagents poses significant risks for industrial-scale synthesis.
Future research must prioritize the development of more efficient, safer, and environmentally benign synthetic strategies. Promising areas of exploration include:
Tandem and Multicomponent Reactions: Designing one-pot reactions, such as the tandem hydroamination-SNAr sequences used for related pyridazine/pyrazine (B50134) structures, could significantly improve efficiency by reducing the number of intermediate purification steps. researchgate.net Multicomponent syntheses, which combine three or more reactants in a single operation, offer a powerful strategy for building molecular complexity in an atom-economical fashion and have been successfully applied to other pyrazine derivatives. rsc.orgnih.gov
Catalyst-Free Synthesis: Exploring catalyst-free conditions, potentially using microwave assistance or novel solvent systems, can reduce reliance on expensive and often toxic heavy metal catalysts. researchgate.net
Flow Chemistry: For reactions that are exothermic or involve hazardous intermediates, transitioning from batch processing to continuous flow chemistry can enhance safety, control, and yield, facilitating easier scale-up.
Deeper Elucidation of Underexplored Biological Action Mechanisms, Beyond Kinase Inhibition
The vast majority of research on 5H-pyrrolo[2,3-b]pyrazine derivatives has focused on their activity as kinase inhibitors, targeting enzymes like FGFR, JAK3, and c-Met. mdpi.comresearchgate.netnih.gov However, studies indicate that the full spectrum of biological activities for the pyrrolopyrazine scaffold is not yet fully understood, and its mechanisms of action are not always clearly recognized. researchgate.net The broader pyrrole (B145914) class of compounds is known to possess a wide array of therapeutic properties, including antimicrobial, antiviral, anti-inflammatory, and antitubercular activities. nih.gov
A significant unaddressed challenge is to look beyond kinase inhibition and investigate other potential mechanisms and therapeutic applications. Future research should focus on:
Antimicrobial and Antiviral Screening: While 5H-pyrrolo[2,3-b]pyrazine derivatives are noted for kinase inhibition, related pyrrolo[1,2-a]pyrazine (B1600676) structures have shown more pronounced antibacterial, antifungal, and antiviral effects. researchgate.net Systematic screening of this compound and its derivatives against a panel of pathogenic microbes and viruses is warranted.
Interaction with Nucleic Acids: Related heterocyclic systems, such as pyrido[2,3-b]pyrazine (B189457) derivatives, have been investigated for their potential as electrochemical DNA sensors, indicating a possible interaction with DNA. rsc.orgnih.gov Studies should be conducted to determine if the 5H-pyrrolo[2,3-b]pyrazine scaffold can intercalate with or bind to DNA or RNA, which would represent a completely different mechanism of action from kinase inhibition.
Antioxidant and Anti-inflammatory Activity: Pyrrolo[2,3-b]quinoxaline derivatives have been reported to have antioxidant properties. rsc.org Given the structural similarity, evaluating the radical scavenging and anti-inflammatory potential of the 5H-pyrrolo[2,3-b]pyrazine core could open new therapeutic avenues.
Rational Design of Highly Selective and Potent 5H-Pyrrolo[2,3-b]pyrazine Derivatives for Specific Therapeutic Targets
Rational, structure-based drug design has proven to be a powerful strategy for optimizing the 5H-pyrrolo[2,3-b]pyrazine scaffold. A key example is the development of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. mdpi.comnih.gov Researchers successfully enhanced the inhibitory activity by strategically replacing a 1H-pyrazolo[4,3-b]pyridine core with the 5H-pyrrolo[2,3-b]pyrazine scaffold, a modification that improved binding to FGFR1. mdpi.com This success highlights the value of a structured approach to lead optimization.
Future efforts in this area should continue to leverage advanced molecular design techniques to create derivatives with superior potency and selectivity for specific disease-related targets. Key directions include:
Structure-Based Design: Utilizing co-crystal structures of lead compounds bound to their target proteins provides invaluable insight for optimization. mdpi.comresearchgate.net This approach allowed for the targeted modification of a phenyl ether moiety in a series of JAK3 inhibitors to achieve greater selectivity. nih.gov
Computational Modeling: Molecular docking simulations can predict binding modes and affinities, helping to prioritize which derivatives to synthesize. nih.govnih.gov This reduces the time and resources spent on synthesizing less promising compounds.
Systematic Structure-Activity Relationship (SAR) Studies: A thorough exploration of how different substituents at various positions on the pyrrolopyrazine ring affect biological activity is crucial. researchgate.netnih.gov This includes modifying the core scaffold, the solvent-exposed regions, and hinge-binding moieties to fine-tune interactions with the target protein. researchgate.netmdpi.com
Addressing Challenges in Specificity and Off-Target Effects
A primary challenge in the development of kinase inhibitors is achieving specificity. The ATP-binding pocket, the target of most small-molecule inhibitors, is highly conserved across the human kinome. nih.gov This conservation can lead to inhibitors binding to unintended kinases, causing off-target effects and potential toxicity. nih.gov For example, initial 5H-pyrrolo[2,3-b]pyrazine-based leads for Janus kinase 3 (JAK3) showed promising potency but lacked selectivity against other JAK family members. nih.gov
Overcoming this challenge is critical for developing safer and more effective drugs. Future research must focus on:
Targeting Non-Conserved Regions: To achieve selectivity, drug design efforts should focus on exploiting subtle differences in the amino acid residues outside the conserved ATP-binding site. nih.govunimi.it Designing molecules with moieties that can form specific interactions in these less-conserved regions can significantly improve the selectivity profile.
Comprehensive Kinase Profiling: It is essential to screen lead compounds against a broad panel of kinases to identify any off-target activities early in the development process. nih.gov This allows for the rational modification of the compound to mitigate undesirable interactions.
Understanding Retroactive Signaling: Off-target effects are not always due to non-specific binding. Perturbations downstream in a signaling cascade can produce upstream responses via a phenomenon known as retroactivity. nih.gov Computational modeling of signaling pathways could help predict such complex network effects, providing a more holistic view of a drug's impact beyond its primary target. nih.gov
Exploration of New Therapeutic Applications for the Pyrrolopyrazine Scaffold
While oncology has been the dominant focus for the therapeutic application of 5H-pyrrolo[2,3-b]pyrazine derivatives, the scaffold's potential extends to a much broader range of diseases. researchgate.netresearchgate.net The biological targets of these compounds, such as Janus kinases (JAKs) and the mammalian target of rapamycin (B549165) (mTOR), are implicated in numerous pathologies beyond cancer.
Future research should actively explore these untapped therapeutic areas:
Inflammatory and Autoimmune Diseases: JAK inhibitors are successfully used to treat inflammatory conditions like rheumatoid arthritis and atopic dermatitis. nih.gov Given the development of potent JAK3 inhibitors from the 5H-pyrrolo[2,3-b]pyrazine scaffold, this class of compounds represents a promising avenue for novel anti-inflammatory and immunosuppressive agents. nih.gov
Neurodegenerative and CNS Disorders: Dysregulation of the mTOR signaling pathway is implicated in central nervous system (CNS) disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. unimi.it Developing brain-permeable mTOR inhibitors based on the pyrrolopyrazine or related scaffolds could offer new treatment strategies for these conditions.
Infectious Diseases: As noted previously, pyrrole-containing heterocyclic compounds have demonstrated a wide spectrum of antimicrobial activities. nih.gov A systematic investigation of 5H-pyrrolo[2,3-b]pyrazine derivatives against drug-resistant bacteria, fungi, and viruses could lead to the discovery of novel anti-infective agents. researchgate.net
Research Findings Summary
| Derivative Scaffold | Target/Application | Key Finding or Future Direction | Reference |
|---|---|---|---|
| 5H-pyrrolo[2,3-b]pyrazine | FGFR1 Kinase | Replacing a 1H-pyrazolo[4,3-b]pyridine scaffold with 5H-pyrrolo[2,3-b]pyrazine increased binding activity, demonstrating successful rational design. | mdpi.com |
| 5H-pyrrolo[2,3-b]pyrazine | JAK3 Kinase | Initial leads lacked selectivity. Computational analysis guided modification of a phenyl ether moiety to improve specificity against other JAK isoforms. | nih.gov |
| Pyrrolopyrazine Derivatives | General Synthesis | Current synthetic routes can be hazardous. Future work should focus on sustainable methods like tandem reactions and catalyst-free synthesis. | researchgate.netmdpi.com |
| Pyrrolopyrazine Derivatives | Biological Mechanisms | Mechanisms beyond kinase inhibition are poorly understood. Related scaffolds show antimicrobial and antiviral activity, suggesting new research avenues. | researchgate.netnih.gov |
| Pyrido[2,3-b]pyrazine Derivatives | DNA Sensing | These related compounds show potential for electrochemical DNA sensing, suggesting a non-kinase-related mechanism to explore for the core scaffold. | rsc.orgnih.gov |
| Kinase Inhibitors (General) | Off-Target Effects | Off-target effects can arise from retroactivity within signaling networks, a complex challenge beyond simple non-specific binding. | nih.gov |
| JAK Inhibitors | Inflammatory Diseases | The success of JAK inhibitors in treating inflammatory diseases suggests pyrrolopyrazine-based JAK inhibitors should be explored for these indications. | nih.gov |
Q & A
Q. What are the standard synthetic routes for preparing 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine?
- Methodological Answer : The synthesis typically involves bromination of pyrrolo[2,3-b]pyrazine derivatives. For example, bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60–80°C achieves regioselective substitution at the 2-position . A two-step protocol may include:
Core scaffold preparation : Cyclization of pyrazole derivatives with pyrazine precursors under basic conditions (e.g., KOtBu in NMP) .
Bromination : Reaction with NBS or other brominating agents to introduce the bromine atom .
Key parameters: solvent choice (DMF, THF), temperature control (0–80°C), and inert atmosphere (N₂) to prevent side reactions .
Q. How is the structure of this compound confirmed?
- Methodological Answer : Characterization involves:
- NMR spectroscopy : H and C NMR to identify substituent positions (e.g., methyl at C3, bromine at C2) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected for C₇H₆BrN₃: 228.97 g/mol) .
- X-ray crystallography : For unambiguous assignment of regiochemistry (if single crystals are obtainable) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a kinase inhibitor precursor , particularly for Janus kinases (JAKs), due to its pyrrolopyrazine scaffold. Modifications at the bromine and methyl positions enhance selectivity for specific isoforms (e.g., JAK2 vs. JAK3) .
- Antitumor activity : Derivatives inhibit cell proliferation in cancer models (e.g., leukemia, breast cancer) via ATP-competitive binding .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination be addressed during synthesis?
- Methodological Answer : Regioselectivity depends on:
- Substituent effects : Electron-donating groups (e.g., methyl at C3) direct bromination to the adjacent C2 position .
- Catalysis : Transition-metal catalysts (e.g., Pd(PPh₃)₂Cl₂) improve selectivity in cross-coupling steps .
Example optimization table :
| Method | Yield (%) | Regioselectivity (C2:C7) | Reference |
|---|---|---|---|
| NBS in DMF (80°C) | 72 | 95:5 | |
| CuI/Pd-catalyzed bromination | 85 | >99:1 |
Q. What analytical strategies resolve contradictions in biological activity data for pyrrolopyrazine derivatives?
- Methodological Answer : Contradictions often arise from:
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
- Metabolic instability : Perform stability assays (e.g., liver microsomes) to differentiate intrinsic activity vs. pharmacokinetic limitations .
Case study : A derivative showed inconsistent JAK2 inhibition; LC-MS/MS confirmed rapid degradation in serum, prompting prodrug design .
Q. How do halogen substituents (Br vs. I) impact reactivity and biological activity?
- Methodological Answer :
- Reactivity : Bromine supports Suzuki-Miyaura cross-coupling, while iodine enables Sonogashira reactions for alkynyl derivatives .
- Biological activity : Iodine increases steric bulk, reducing kinase binding affinity but improving membrane permeability (logP increase: ~0.5) .
Example SAR table :
| Substituent | IC₅₀ (JAK2, nM) | logP |
|---|---|---|
| Br | 12.3 | 2.1 |
| I | 45.6 | 2.6 |
| Data from kinase inhibition assays . |
Q. What computational methods predict the binding mode of 2-bromo-3-methyl-pyrrolopyrazines to kinase targets?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina with JAK2 crystal structures (PDB: 4HVD) to model interactions .
- MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
Key interaction : The bromine atom occupies a hydrophobic pocket near the gatekeeper residue (Leu855 in JAK2), critical for ATP displacement .
Data Contradiction Analysis
Q. Why do some studies report potent antitumor activity while others show minimal effects?
- Methodological Answer : Discrepancies may stem from:
- Cell line variability : Test sensitivity across panels (e.g., NCI-60) to identify context-dependent activity .
- Compound purity : Validate via HPLC (>98% purity) to exclude confounding impurities .
Example : A batch with 5% debrominated byproduct showed 10-fold reduced potency, resolved by flash chromatography .
Tables for Key Data
Q. Table 1: Comparative Synthesis Yields
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| NBS in DMF (80°C) | 72 | 95 | |
| KOtBu/NMP cyclization | 69 | 97 | |
| Pd-catalyzed cross-coupling | 85 | 99 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
